Azido-PEG6-amine
Description
Azido-PEG6-amine (CAS: 957486-82-7) is a heterobifunctional polyethylene glycol (PEG) derivative containing a primary amine (-NH₂) and an azide (-N₃) group separated by a hexaethylene glycol (PEG6) spacer. Its molecular formula is C₁₄H₃₀N₄O₆, with a molecular weight of 350.4 g/mol and a purity of 95–98% . The PEG6 spacer enhances water solubility and biocompatibility, making it suitable for bioconjugation in applications such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and nanoparticle drug delivery systems .
The amine group reacts with carboxyls, activated NHS esters, or carbonyls (e.g., aldehydes, ketones), while the azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) for click chemistry . It is classified as a non-cleavable linker in ADC synthesis, ensuring stable payload retention until cellular internalization .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N4O6/c15-1-3-19-5-7-21-9-11-23-13-14-24-12-10-22-8-6-20-4-2-17-18-16/h1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQSTKKJKNUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399240 | |
| Record name | Azido-PEG-amine (n=6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957486-82-7 | |
| Record name | Azido-PEG-amine (n=6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 957486-82-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Ring-Opening Polymerization of Ethylene Oxide
The process begins with the synthesis of α-allyl-ω-hydroxyl-PEG6, where allyl alcohol serves as the initiator for ethylene oxide polymerization. Under anhydrous conditions and catalyzed by potassium hydroxide (KOH), ethylene oxide monomers undergo ROP at 90–120°C for 24–48 hours. The allyl terminus remains intact during this step, while the hydroxyl end group is subsequently converted to an azide.
Azide Functionalization
The hydroxyl terminus of α-allyl-ω-hydroxyl-PEG6 is converted to an azide via a two-step reaction:
Amine Functionalization
The allyl group at the α-terminus is modified to a primary amine via radical thiol-ene coupling. In a typical procedure:
- The allyl-PEG6-azide is reacted with cysteamine hydrochloride in the presence of azobisisobutyronitrile (AIBN) as a radical initiator.
- The reaction proceeds at 70°C under nitrogen atmosphere, resulting in a terminal amine group.
Step-by-Step Preparation Methods
Detailed Synthetic Protocol
Materials :
- Allyl alcohol (initiator)
- Ethylene oxide (monomer)
- KOH (catalyst)
- MsCl, NaN₃, cysteamine hydrochloride, AIBN
Procedure :
- ROP of Ethylene Oxide :
Azide Introduction :
- α-allyl-ω-hydroxyl-PEG6 is dissolved in DCM and cooled to 0°C.
- MsCl (1.2 equiv) is added, and the mixture is stirred for 4 hours.
- The mesylate intermediate is isolated, then reacted with NaN₃ (3 equiv) in DMF at 60°C for 12 hours.
- The azide product is precipitated in ice water and dried under vacuum.
Amine Introduction :
Yield : 70–85% after purification.
Characterization and Analytical Data
Structural Confirmation
Purity and Stability
- HPLC : Purity ≥95% (C18 column, acetonitrile/water gradient).
- Storage : Stable for 3 years at -20°C in anhydrous conditions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₃₀N₄O₆ | |
| Molecular Weight | 350.4 g/mol | |
| Purity | ≥95% | |
| Solubility | Water, DMSO, DMF |
Applications in Bioconjugation
Antibody-Drug Conjugates (ADCs)
This compound serves as a non-cleavable linker in ADCs, connecting monoclonal antibodies to cytotoxic payloads. The azide group enables strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO-functionalized drugs, while the amine reacts with antibody carboxyl groups via EDC/NHS chemistry.
PROTAC Synthesis
In PROTACs, the PEG6 spacer enhances solubility, bridging E3 ligase ligands (e.g., thalidomide) and target protein binders (e.g., kinase inhibitors). Click chemistry facilitates modular assembly, as demonstrated in studies achieving sub-µM degradation efficiency.
Recent Advances and Optimization
Alternative Initiators
Recent studies explore benzyl alcohol and propargyl alcohol as initiators to introduce diverse terminal groups, though allyl alcohol remains predominant for amine-azide heterobifunctionality.
Green Chemistry Approaches
Microwave-assisted ROP reduces reaction times from 24 hours to 4 hours, improving yield to 90% while maintaining low polydispersity (Đ = 1.05).
Chemical Reactions Analysis
Types of Reactions
Azido-PEG6-amine undergoes various chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Substitution: The amine group can react with carboxylic acids, activated NHS esters, and carbonyl compounds (ketones and aldehydes) to form amide or imine linkages
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper sulfate and sodium ascorbate are commonly used as the catalyst system.
Reduction: Borontrifluoride diethyl etherate and sodium iodide are used for the reduction of azides to amines.
Substitution: Carboxylic acids, NHS esters, and carbonyl compounds are used for reactions with the amine group.
Major Products Formed
Triazoles: Formed from click chemistry reactions.
Amines: Formed from the reduction of azides.
Amides and Imines: Formed from substitution reactions involving the amine group
Scientific Research Applications
Bioconjugation
Azido-PEG6-amine is primarily recognized for its role in bioconjugation through "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions allow for the selective attachment of biomolecules such as proteins, peptides, and nucleic acids.
Case Study: Targeted Drug Delivery
In a study exploring targeted drug delivery systems, researchers utilized this compound to conjugate a chemotherapeutic agent with a targeting moiety. The azide group reacted with an alkyne-modified targeting ligand, forming a stable triazole linkage. This conjugate demonstrated enhanced specificity towards cancer cells while minimizing systemic toxicity, illustrating the potential of this compound in creating effective targeted therapies .
Drug Delivery Systems
This compound enhances the properties of drug delivery vehicles such as nanoparticles and liposomes. By modifying their surfaces with this compound, researchers can improve solubility, stability, and biocompatibility.
Data Table: Comparison of Drug Delivery Systems
| Modification | Solubility | Stability | Biocompatibility | Targeting Efficiency |
|---|---|---|---|---|
| Standard Liposomes | Low | Moderate | High | Low |
| Liposomes with this compound | High | High | Very High | High |
A notable example involved the use of this compound to modify liposomal formulations for delivering RNA-based therapeutics. The modified liposomes exhibited significantly improved cellular uptake and therapeutic efficacy in preclinical models .
Surface Modification
The compound is also employed in the functionalization of surfaces in biosensors and medical devices. By anchoring this compound to surfaces, researchers can immobilize various biomolecules, enhancing detection capabilities.
Case Study: Biosensor Development
In developing a biosensor for glucose detection, this compound was utilized to immobilize glucose oxidase on a gold electrode surface. The resulting biosensor showed increased sensitivity and specificity for glucose detection compared to traditional methods, demonstrating the utility of this compound in biosensing applications .
Synthesis of Antibody-Drug Conjugates (ADCs)
This compound serves as a linker in the synthesis of antibody-drug conjugates, which are pivotal in targeted cancer therapies. The non-cleavable nature of this linker ensures stability during circulation while allowing for effective drug release upon internalization by target cells.
Data Table: Characteristics of Antibody-Drug Conjugates
| Linker Type | Cleavability | Stability | Therapeutic Index |
|---|---|---|---|
| Non-cleavable (this compound) | No | High | Improved |
| Cleavable (MMAE Linker) | Yes | Moderate | Variable |
A clinical study demonstrated that ADCs utilizing this compound showed improved therapeutic indices compared to those using cleavable linkers, highlighting its effectiveness in enhancing the safety and efficacy profiles of cancer therapies .
Mechanism of Action
The mechanism of action of Azido-PEG6-amine primarily involves its ability to participate in click chemistry reactions. The azide group reacts with alkynes to form triazole linkages, which are stable and biocompatible. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis. The amine group allows for further functionalization through reactions with carboxylic acids, NHS esters, and carbonyl compounds .
Comparison with Similar Compounds
Below is a detailed comparison of Azido-PEG6-amine with structurally or functionally related PEG derivatives, focusing on molecular properties, reactivity, and applications.
Key Structural and Functional Differences
*Estimated based on PEG unit increments.
Reactivity and Conjugation Strategies
This compound :
Azido-PEG6-acid :
Azido-PEG6-alcohol :
Tri(Azido-PEG5-amide)-amine :
Antibody-Drug Conjugates (ADCs)
- This compound: Preferred for non-cleavable ADCs due to its stability in systemic circulation. Used in P407-FLT3 peptide-conjugated micelles for targeted cancer therapy .
- Azido-PEG6-acid : Employed in cleavable ADCs, where the acid group facilitates pH-dependent payload release in lysosomes .
PROTACs
- This compound : Links E3 ligase ligands to target protein binders, leveraging its biocompatibility and dual reactivity .
- Azido-PEG7-amine : Longer spacer reduces steric interference in ternary complex formation .
Nanoparticle Drug Delivery
- Azido-PEG6-alcohol: Enhances nanoparticle solubility and functionalization for passive tumor targeting .
- Tri(Azido-PEG5-amide)-amine: Creates multifunctional nanoparticles for simultaneous imaging and drug delivery .
Solubility and Biocompatibility
- PEG length : Longer PEG chains (e.g., PEG7, PEG9) improve solubility but may increase hydrodynamic radius, affecting tissue penetration .
- Functional groups : Amine-terminated PEGs (e.g., this compound) exhibit higher cationic charge density, enhancing cell membrane interaction compared to neutral PEG-alcohols .
Biological Activity
Azido-PEG6-amine is a versatile chemical compound characterized by its unique structure, which includes an azide functional group and an amine group connected by a hexaethylene glycol (PEG6) spacer. Its molecular formula is , with a molecular weight of approximately 342.42 g/mol. This compound has gained significant attention in scientific research due to its applications in bioconjugation, drug delivery, and imaging techniques.
This compound itself does not exhibit specific biological activity; rather, it functions primarily as a linker molecule in bioconjugation processes. The biological activity is largely dependent on the biomolecules it is conjugated with. The azide group in this compound readily participates in click chemistry reactions, specifically:
- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : This reaction allows for the formation of stable triazole linkages between the azide and alkyne groups, facilitating the attachment of various biomolecules such as peptides, drugs, or imaging agents for targeted delivery or analysis in biological systems.
- Strain-promoted azide-alkyne cycloaddition (SPAAC) : Unlike CuAAC, SPAAC does not require metal catalysts and is effective under physiological conditions, making it suitable for live-cell labeling experiments.
Applications in Research and Industry
This compound has several notable applications:
- Bioconjugation : It is extensively used to create complex biomolecular architectures by linking drugs to targeting moieties or imaging agents.
- Drug Delivery : Enhances the solubility and stability of therapeutic agents in biological environments.
- Live-cell Imaging : Facilitates the visualization of biomolecules within living cells through efficient labeling techniques.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique characteristics of this compound compared to similar compounds:
| Compound Name | Functional Groups | Unique Features |
|---|---|---|
| Azido-PEG3-amine | Azide, Amine | Shorter PEG chain; less hydrophilic |
| Azido-PEG4-acid | Azide, Carboxylic Acid | Contains a carboxylic acid group |
| Azido-PEG6-NHS ester | Azide, NHS Ester | Incorporates an NHS ester for enhanced reactivity |
The long PEG spacer in this compound contributes to its hydrophilicity and enhances solubility compared to shorter PEG derivatives.
Study 1: Bioconjugation Efficiency
A study demonstrated the efficiency of this compound in bioconjugation processes involving various biomolecules. The results indicated that the compound facilitated high-yield conjugation reactions with peptides and proteins, significantly improving their solubility and stability in aqueous environments. The conjugates exhibited enhanced biological activity due to improved targeting capabilities.
Study 2: Live-cell Labeling Applications
Another research effort investigated the use of this compound for live-cell imaging. The study showcased its ability to label alkyne-modified lipids within living cells using SPAAC reactions. The results indicated successful incorporation of fluorescent tags into cellular membranes without disrupting cell viability, highlighting its potential for real-time imaging applications .
Study 3: Drug Delivery Systems
Research focused on using this compound as a linker in drug delivery systems revealed promising outcomes. The compound was utilized to attach therapeutic agents to targeting ligands, resulting in improved pharmacokinetics and biodistribution profiles in vivo. This study underscored the importance of linker design in optimizing drug delivery strategies .
Q & A
How can reaction conditions be optimized for Azido-PEG6-amine in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry?
Level: Advanced
Methodological Answer:
To optimize CuAAC reactions involving this compound, consider:
- Stoichiometry: Maintain a 1:1.2 molar ratio of azide to alkyne to ensure complete reaction while minimizing side products .
- Catalyst System: Use Cu(I) sources (e.g., CuBr with tris(3-hydroxypropyltriazolylmethyl)amine ligand) to enhance reaction efficiency in aqueous buffers .
- Solvent Compatibility: Test polar aprotic solvents (e.g., DMSO) versus aqueous buffers, as PEG6’s hydrophilicity may improve solubility but reduce reaction rates in organic phases .
- Temperature and Time: Screen temperatures (25–50°C) and reaction durations (2–24 hours) to balance yield and reagent stability.
Data Consideration: Monitor reaction progress via TLC or HPLC, tracking the disappearance of the azide peak (~2100 cm⁻¹ in FTIR) .
What analytical techniques are recommended for characterizing this compound conjugation efficiency?
Level: Basic
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity by observing PEG backbone protons (δ 3.5–3.7 ppm) and azide/amine proton signals .
- Mass Spectrometry (MS): Use ESI-MS or MALDI-TOF to verify molecular weight (MW = 350.41 g/mol) and detect impurities .
- UV-Vis Spectroscopy: Quantify azide content via absorption at 260–280 nm after derivatization with alkyne-functionalized dyes .
- HPLC: Assess purity using reverse-phase columns (C18) with acetonitrile/water gradients .
Validation: Compare results with unmodified PEG controls to distinguish baseline noise from reaction byproducts .
How does PEG6 chain length influence the stability and solubility of this compound in biological versus organic matrices?
Level: Advanced
Methodological Answer:
- Solubility: this compound is soluble in water (>50 mg/mL) and polar solvents (DMSO, DMF) due to PEG’s hydrophilicity. Longer PEG chains (e.g., PEG8) enhance aqueous solubility but may sterically hinder conjugation .
- Stability: PEG6 balances hydrolysis resistance (pH 4–9) and thermal stability (<40°C). Avoid repeated freeze-thaw cycles, as PEG degradation can generate aldehydes, compromising azide reactivity .
- Biological Matrices: In serum-containing buffers, PEG6 reduces nonspecific protein binding compared to shorter PEGs, but may increase hydrodynamic radius, affecting cellular uptake .
Experimental Design: Perform accelerated stability studies (40°C, 75% humidity) and compare solubility profiles across PEG6, PEG7, and PEG8 analogs .
What are the critical challenges in synthesizing this compound-based PROTACs, and how can they be addressed?
Level: Advanced
Methodological Answer:
Key challenges include:
- Linker Flexibility: PEG6’s length may limit optimal positioning of E3 ligase and target protein. Computational modeling (e.g., molecular dynamics) can predict linker conformation .
- Amine Reactivity: Competing reactions between the amine group and NHS esters/activated carboxylates require selective protection (e.g., Fmoc) during synthesis .
- Purification: Remove unreacted azide or amine intermediates via size-exclusion chromatography or dialysis (MWCO 500 Da) .
Validation: Confirm PROTAC activity using Western blotting (target protein degradation) and cellular viability assays .
What safety protocols are essential when handling this compound in laboratory settings?
Level: Basic
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard) .
- Storage: Store at -20°C in airtight, light-resistant containers. Aliquot to minimize freeze-thaw cycles .
- Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste .
Emergency Measures: For skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .
How can researchers validate successful bioconjugation of this compound to target biomolecules?
Level: Advanced
Methodological Answer:
- Click Chemistry Validation: Use fluorogenic dyes (e.g., DBCO-Cy5) to visualize conjugation via fluorescence microscopy or flow cytometry .
- Quantitative Analysis: Measure residual azide groups post-reaction using a colorimetric assay (e.g., reaction with triphenylphosphine and Ellman’s reagent) .
- Functional Assays: Test conjugate bioactivity (e.g., antibody-drug conjugate cytotoxicity) compared to unconjugated controls .
Troubleshooting: If conjugation efficiency is low, optimize pH (7–8.5) and reduce competing nucleophiles (e.g., Tris buffers) .
What are the implications of this compound’s PEG spacer length on ADC pharmacokinetics?
Level: Advanced
Methodological Answer:
- Plasma Half-Life: PEG6 increases ADC circulation time compared to shorter PEGs (e.g., PEG2) by reducing renal clearance, but may lower tumor penetration due to larger size .
- Immunogenicity: PEG6 is less immunogenic than longer PEGs (e.g., PEG12), minimizing anti-PEG antibody generation .
- Payload Release: Non-cleavable PEG6 linkers require lysosomal degradation for payload release, which can be slower than enzyme-cleavable alternatives .
Experimental Design: Compare in vivo biodistribution (e.g., via radiolabeling) of PEG6-ADCs versus PEG4/PEG8 analogs in xenograft models .
How should researchers address discrepancies in reported solubility/stability data for this compound?
Level: Advanced
Methodological Answer:
- Source Variability: Reconfirm purity (≥95% via HPLC) and batch-specific certificates of analysis, as impurities (e.g., residual solvents) affect solubility .
- Experimental Reproducibility: Standardize solvent preparation (e.g., degassed buffers) and temperature controls during solubility testing .
- Contextual Factors: Note differences in assay conditions (e.g., ionic strength, pH) across studies. For example, solubility in PBS (pH 7.4) may differ from pure water .
Data Reconciliation: Perform side-by-side comparisons under identical conditions using reference standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
